molecular formula C16H32N2Sn B105378 n-methyl-4-(tributylstannyl)imidazole CAS No. 446285-73-0

n-methyl-4-(tributylstannyl)imidazole

Cat. No.: B105378
CAS No.: 446285-73-0
M. Wt: 371.1 g/mol
InChI Key: WCEWCRAPSCLFOV-UHFFFAOYSA-N
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Description

n-methyl-4-(tributylstannyl)imidazole is an organotin compound that features a stannyl group attached to an imidazole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

n-methyl-4-(tributylstannyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Utilized in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Employed in the production of advanced materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-methyl-4-(tributylstannyl)imidazole can be synthesized through the stannylation of 1-methylimidazole. The reaction typically involves the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-methyl-4-(tributylstannyl)imidazole undergoes various types of reactions, including:

    Substitution Reactions: The stannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions such as Stille and Negishi reactions.

    Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.

    Reduction Reactions: The compound can undergo reduction reactions to form different organotin species.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Cross-Coupling Products: Formation of new carbon-carbon bonds.

    Tin Oxides: From oxidation reactions.

    Reduced Organotin Compounds: From reduction reactions.

Mechanism of Action

The mechanism of action of n-methyl-4-(tributylstannyl)imidazole primarily involves its role as a coupling partner in palladium-catalyzed reactions. The stannyl group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the stannyl group and the subsequent formation of the palladium complex.

Comparison with Similar Compounds

  • 1-Methyl-4-(tributylstannyl)-1H-pyrazole
  • 2-(Tri-n-butylstannyl)oxazole
  • 2-(Tributylstannyl)pyridine

Comparison: n-methyl-4-(tributylstannyl)imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties compared to other stannylated heterocycles. This uniqueness makes it particularly effective in specific cross-coupling reactions and applications where the imidazole ring’s properties are advantageous.

Properties

IUPAC Name

tributyl-(1-methylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEWCRAPSCLFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619755
Record name 1-Methyl-4-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446285-73-0
Record name 1-Methyl-4-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(tributylstannyl)-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-iodo-1-methylimidazole (0.424 g, 2.04 mmol) in CH2Cl2 at rt was added EtMgBr (3.0 M in Et2O, 0.75 mL, 2.25 mmol) and the resulting solution was allowed to stir for 30 min at rt. To this solution was then added Bu3SnCl (0.60 mL, 2.21 mmol) and the mixture was stirred for another 7 h. The resulting mixture was then washed (sat. NH4C1, H2O, brine), dried (Na2SO4) and evaporated to give the title compound, which was used directly in the following step without further purification:
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3 M Ethyl magnesium bromide in THF (11.0 ml, 33.0 mmol) was added dropwise to a solution of 4-iodo-1-methyl-1H-imidazole (5.61 g, 27.0 mmol) in THF (50 ml) at −78° C. After stirring for 2 h, tributyltin chloride (8.0 ml, 29.5 mmol) was added. After stirring for an additional 2 h, the solution was concentrated under reduced pressure. The residue was flash chromatographed (hexane:ethyl acetate) to yield 1-methyl-4-(tributylstannyl)-1H-imidazole. Method [7] Retention time 7.34 min by HPLC (MH+ 373).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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